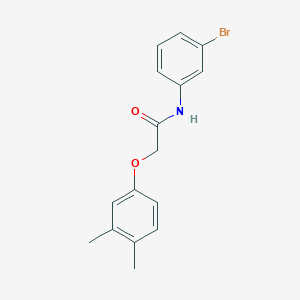![molecular formula C15H10Cl3NO4 B5536935 4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep processes. For instance, in the synthesis of related carbamates, various steps including the preparation of ester prodrugs and the comparison of hydrolytic rates of different moieties have been studied (Anderson, Chang, & McPherson, 1983). Another study focused on the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations, highlighting the complexity and versatility of such synthetic routes (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
Spectroscopic investigations, such as Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra, are key to understanding the molecular structure of carbamates. These studies provide insights into the vibrational wavenumbers, charge transfer interactions, and hyperpolarizability of the compounds, as seen in the study of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate (Panicker et al., 2010).
Chemical Reactions and Properties
Carbamates often exhibit interesting chemical reactions and properties. For example, the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates the compound's ability to undergo various chemical transformations, which is important for understanding its reactivity (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of carbamates can be studied through methods such as differential scanning calorimetry, electron paramagnetic resonance, and electrochemical analyses. These studies reveal the thermal stability, luminescent properties, and electrochromic properties of the compounds, as seen in a study involving tris(2,4,6-trichlorophenyl)methyl (Castellanos et al., 2008).
Chemical Properties Analysis
The chemical properties of carbamates like 4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate can be complex and diverse. Research on similar compounds shows various aspects like reactivity, stability, and interaction with other chemicals. For instance, the study of reactions of 1,1-disubstituted alkenes with acetoacetamides in the presence of manganese(III) acetate provides insights into the chemical behavior and potential applications of these compounds (Qian, Nishino, & Kurosawa, 1991).
Scientific Research Applications
Environmental Monitoring and Remediation
Optical fiber biosensors have been developed for detecting carbamate pesticides, such as propoxur and carbaryl, utilizing chlorophenol red as an optical transducer. This approach enables the monitoring of pesticide concentration in vegetables, demonstrating a method for environmental and food safety applications (Xavier et al., 2000).
Graphene oxide has been investigated as an effective adsorbent for the removal of chlorophenol-based environmental-hormones from water. Computational and simulation studies have elucidated the mechanism behind chlorophenol adsorption, highlighting the potential of graphene oxide in treating water contaminated with toxic and carcinogenic substances (Wei et al., 2019).
Catalytic Degradation Studies
Chromium-zinc ferrite nanocomposites have been explored for the catalytic degradation of chlorophenol and related compounds in water, utilizing peroxide oxidation. This research provides insight into the application of nanocomposites for the abatement of toxic pollutants under ambient conditions, showing significant potential for the treatment of chlorophenol contaminants (Nair & Kurian, 2018).
Toxicity and Environmental Impact Assessment
A comprehensive review on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, has been conducted. Despite epidemiologic evidence suggesting a possible association with certain cancers, the combined evidence does not support a genotoxic mode of action, raising questions about the environmental and health impacts of these herbicides (Stackelberg, 2013).
properties
IUPAC Name |
(4-chlorophenyl) N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO4/c16-9-1-4-11(5-2-9)23-15(21)19-14(20)8-22-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPRKDFZFPDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl) N-[2-(2,4-dichlorophenoxy)acetyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)
![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)